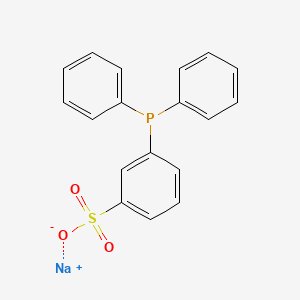

3-(二苯基膦基)苯磺酸钠

描述

Sodium 3-(diphenylphosphino)benzenesulfonate (DPPB) is an organosulfur compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. DPPB is an effective ligand for transition metals and has a wide range of uses in chemical synthesis, catalysis, and biochemistry.

科学研究应用

高压研究和主客体相互作用:阿布-哈姆丹等人(2000 年)进行的研究重点是 α-环糊精与各种二苯基偶氮染料(包括 4-(4-二乙氨基苯基偶氮)苯磺酸钠)的包合机理。这项研究提供了对高压条件下主客体相互作用的热力学和动力学的见解,有助于我们理解化学中的包合现象 (阿布-哈姆丹等人,2000).

钠电池阳离子交换有机正极:沈等人(2014 年)探索了聚(二苯胺磺酸钠)在钠离子电池中用作有机钠主体正极。这项研究对于储能应用具有重要意义,展示了钠基化合物在电池技术中的潜力 (沈等人,2014).

十二烷基苯磺酸与碳酸钠的造粒:舍恩古特、斯姆尔卡和什捷帕内克(2013 年)的工作研究了十二烷基苯磺酸与碳酸钠的造粒过程。这项研究对于理解清洁产品中使用的表面活性剂的生产至关重要,突出了反应动力学在形成的颗粒特性中的作用 (舍恩古特、斯姆尔卡和什捷帕内克,2013).

表面活性和胶束形成:科兹莱茨基、索科洛夫斯基和维尔克(1997 年)的研究考察了 4-((4'-烷基苯基)偶氮)苯磺酸钠的吸附现象和胶束化。这项研究有助于我们了解表面活性剂在水溶液中的行为,包括偶氮苯部分对表面活性剂溶解性和疏水特性的影响 (科兹莱茨基、索科洛夫斯基和维尔克,1997).

乙烯催化羰基化:切帕金等人(1994 年)讨论了在合成丙酸和聚酮的催化体系中使用间-(二苯基膦基)苯磺酸或其钠盐作为配体。这项研究对于化学合成具有重要意义,特别是在涉及钯配合物的催化反应的背景下 (切帕金等人,1994).

用于蛋白质分离的光敏去污剂合成:爱泼斯坦等人(1982 年)合成了一种光降解去污剂,4-(3,3-二甲基-1-氧十三基)苯磺酸钠,可用于蛋白质分离和表征。这种去污剂对于研究蛋白质的分子量和亚基组成至关重要 (爱泼斯坦等人,1982).

安全和危害

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(diphenylphosphino)benzenesulfonate involves the reaction of 3-bromobenzenesulfonic acid with diphenylphosphine followed by treatment with sodium hydroxide.", "Starting Materials": [ "3-bromobenzenesulfonic acid", "diphenylphosphine", "sodium hydroxide", "chloroform", "diethyl ether" ], "Reaction": [ "Dissolve 3-bromobenzenesulfonic acid in chloroform and add diphenylphosphine.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in water and add sodium hydroxide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with water and dry under vacuum.", "The resulting product is Sodium 3-(diphenylphosphino)benzenesulfonate." ] } | |

| 63995-75-5 | |

分子式 |

C18H15NaO3PS |

分子量 |

365.3 g/mol |

IUPAC 名称 |

sodium;3-diphenylphosphanylbenzenesulfonate |

InChI |

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |

InChI 键 |

UXHVWXXFHMLQMC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |

Pictograms |

Corrosive |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

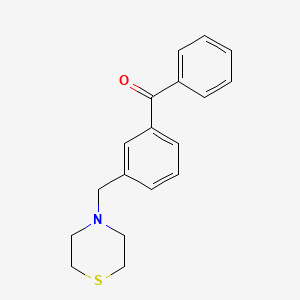

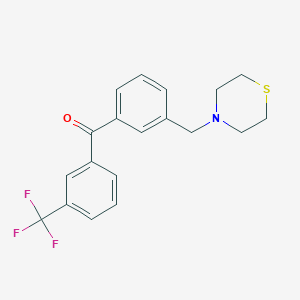

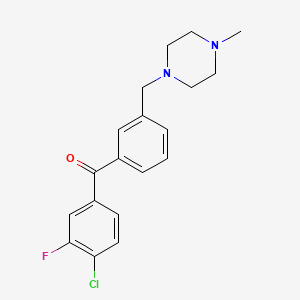

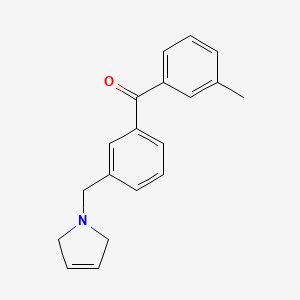

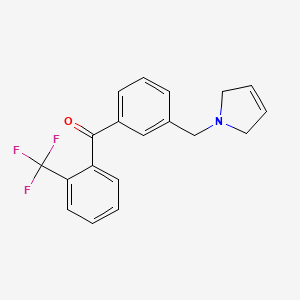

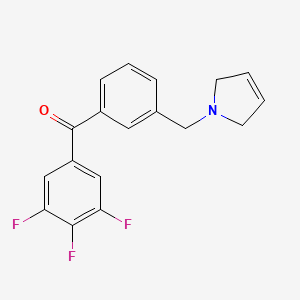

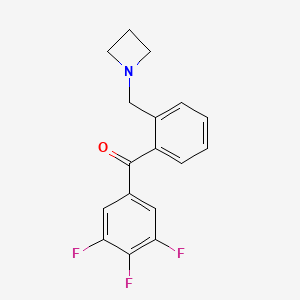

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)